Cas no 2680705-24-0 (7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)

7-(2,2,2-Trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a trifluoroacetamido-methyl substituent and a carboxylic acid functional group. Its imidazopyridine core offers structural versatility for medicinal chemistry applications, particularly in the development of bioactive molecules. The trifluoroacetamido moiety enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. The carboxylic acid group provides a handle for further derivatization or salt formation, facilitating solubility optimization. This compound is of interest as an intermediate in the synthesis of pharmacologically active agents, particularly those targeting central nervous system disorders or inflammation. Its unique structure makes it a valuable scaffold for drug discovery efforts requiring rigid, heteroaromatic frameworks with tunable physicochemical properties.
7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid structure
2680705-24-0 structure
Product Name:7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid
CAS No:2680705-24-0
MF:C11H12F3N3O3
MW:291.226492881775
CID:5632408
PubChem ID:165937958
Update Time:2025-06-03

7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28288362
    • 7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
    • 2680705-24-0
    • 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid
    • Inchi: 1S/C11H12F3N3O3/c12-11(13,14)10(20)16-4-6-1-2-17-7(9(18)19)5-15-8(17)3-6/h5-6H,1-4H2,(H,16,20)(H,18,19)
    • InChI Key: OEYLEPPWLQZNRI-UHFFFAOYSA-N
    • SMILES: FC(C(NCC1CC2=NC=C(C(=O)O)N2CC1)=O)(F)F

Computed Properties

  • Exact Mass: 291.08307574g/mol
  • Monoisotopic Mass: 291.08307574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 84.2Ų

7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28288362-1g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0
1g
$1429.0 2023-09-08
Enamine
EN300-28288362-5g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0
5g
$4143.0 2023-09-08
Enamine
EN300-28288362-10g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0
10g
$6144.0 2023-09-08
Enamine
EN300-28288362-0.05g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-28288362-0.1g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-28288362-0.25g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-28288362-0.5g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-28288362-1.0g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-28288362-2.5g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-28288362-5.0g
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
2680705-24-0 95.0%
5.0g
$4143.0 2025-03-19

7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid Related Literature

Additional information on 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid

Research Briefing on 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid (CAS: 2680705-24-0)

The compound 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid (CAS: 2680705-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of this compound, which include a trifluoroacetamido group and an imidazo1,2-apyridine core. These structural motifs are known to confer stability and bioactivity, making the compound a promising scaffold for drug development. Researchers have successfully synthesized this compound using a multi-step process involving key intermediates and optimized reaction conditions to achieve high yields and purity.

In vitro and in vivo studies have demonstrated that 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid exhibits potent inhibitory activity against specific enzymes involved in disease pathways. For instance, it has shown significant activity against kinases and proteases, which are often targeted in cancer and inflammatory diseases. The compound's mechanism of action involves binding to the active sites of these enzymes, thereby disrupting their function.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for its development as a therapeutic agent. Additionally, preliminary toxicity studies indicate that the compound has a manageable safety profile, with no significant adverse effects observed at therapeutic doses.

In conclusion, 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid represents a promising candidate for further drug development. Its unique structural features, potent biological activity, and favorable pharmacokinetic properties make it a valuable compound for researchers in the field of chemical biology and medicinal chemistry. Future studies should focus on optimizing its efficacy and safety profiles through structural modifications and advanced preclinical testing.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.